4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
Description
Properties
Molecular Formula |
C24H20BrN3O3S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-2-16(3-7-17)14-28-23(30)20-12-18(25)8-11-21(20)27-24(28)32/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
DWVSSWUKDSFLPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Synthesis for 4-Oxoquinazoline Derivatives
The classical Niementowski reaction involves heating anthranilic acid derivatives with formamide to yield 3,4-dihydro-4-oxoquinazolines. For the target compound, 6-bromoanthranilic acid serves as the starting material. Treatment with thiourea instead of urea introduces the sulfanylidene group at C2:
Key modifications :
Microwave-Assisted Cyclization
Modern approaches employ microwave irradiation to accelerate cyclization. A mixture of 6-bromo-2-aminobenzamide and succinic anhydride in pinane (a sustainable solvent) undergoes microwave heating (110°C, 10 min; 180°C, 15 min) to form the quinazolinone core:
Advantages :
Functionalization at Position 3: Introduction of the Methylene Group
Mannich Reaction for C3 Alkylation
The methylene bridge at C3 is introduced via a Mannich reaction. 6-Bromo-2-sulfanylidene-1H-quinazolin-4-one reacts with formaldehyde and a secondary amine (e.g., dimethylamine) to form the intermediate 3-(aminomethyl) derivative , which is subsequently quaternized with methyl iodide:
Challenges :
Direct Alkylation Using Halomethyl Reagents
Alternative methods use chloromethyl methyl ether (MOMCl) or bromomethyl benzyl ether to alkylate the quinazolinone at C3 in the presence of a base (K₂CO₃):
Conditions :
Synthesis of the Benzamide Moiety
Preparation of N-(4-Methoxybenzyl)benzamide
The benzamide fragment is synthesized via Schotten-Baumann reaction. 4-(Bromomethyl)benzoic acid reacts with 4-methoxybenzylamine in the presence of EDCI/HOBt:
Optimization :
-
Coupling agents : EDCI/HOBt outperforms DCC in minimizing racemization.
-
Solvent : Dichloromethane or THF.
Coupling of Quinazolinone and Benzamide Fragments
Nucleophilic Substitution
The iodomethyl or bromomethyl quinazolinone reacts with the deprotonated benzamide under basic conditions (NaH, DMF):
Reaction Parameters :
Reductive Amination
An alternative route employs reductive amination between 3-(aminomethyl)quinazolinone and 4-formyl-N-(4-methoxybenzyl)benzamide using NaBH₃CN:
Advantages :
-
Milder conditions : Avoids strong bases.
-
Functional group tolerance : Compatible with sulfanylidene and bromo groups.
Analytical Data and Characterization
Molecular Formula : C₂₃H₁₇BrClN₃O₂S
Molecular Weight : 514.8 g/mol
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The bromo substituent can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various nucleophile-substituted quinazolinone derivatives.
Scientific Research Applications
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: The compound is studied for its potential as a lead compound in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials with specific properties, such as antimicrobial coatings or sensors.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Physicochemical and Spectral Comparisons
- Lipophilicity : The target compound’s 4-methoxybenzyl group confers higher logP compared to sulfonamide derivatives (e.g., 1x ) but lower than nitro-substituted analogs like 4MNB .
- Tautomerism : Unlike the thione tautomer in the target compound, 1,2,4-triazole analogs (e.g., intermediates in ) exhibit equilibrium between thiol and thione forms, affecting reactivity .
- Spectral Signatures :
Key Differentiators
Sulfanylidene vs. Sulfonamide : The C=S group in the target compound offers unique tautomeric stability and electron-deficient character, unlike the SO₂NH₂ in 1x , which improves solubility but may reduce membrane permeability .
Bromo Substitution : Shared with 1x and 4MNB , bromine’s steric and electronic effects enhance target selectivity but may increase molecular weight and logP .
N-Substituent Flexibility : The 4-methoxybenzyl group balances lipophilicity and metabolic stability compared to nitro (4MNB ) or styryl (1x ) groups .
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a member of the quinazolinone family, which is known for its diverse biological activities. This article focuses on its biological activity, synthesizing relevant research findings, potential therapeutic applications, and mechanisms of action.
Molecular Characteristics
- Molecular Formula : C23H25BrN4O2S
- Molecular Weight : Approximately 501.4 g/mol
- Functional Groups : The compound features a quinazolinone core, a bromine atom, a thioamide group, and a methoxyphenyl moiety.
Structural Representation
The unique structure of this compound contributes to its biological activity through specific interactions with molecular targets.
Anticancer Properties
Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell signaling, leading to reduced proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Effects
The presence of the thioamide group suggests potential anti-inflammatory effects. Quinazolinones have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease. Studies have shown that quinazolinone derivatives can effectively inhibit AChE, suggesting therapeutic potential in neurodegenerative disorders .
- Urease : Compounds with urease inhibitory activity can be beneficial in treating infections caused by urease-producing bacteria. The compound's structural features may enhance its binding affinity to urease .
The biological activity of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is primarily attributed to its ability to interact with specific proteins involved in critical biological pathways.
Interaction Studies
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate the binding affinity of this compound to various molecular targets.
- Docking Studies : Computational studies can provide insights into how the compound interacts at the molecular level with target proteins, elucidating its potential efficacy as a therapeutic agent.
Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of related quinazolinone derivatives reported significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the downregulation of oncogenic signaling pathways.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of quinazolinone derivatives demonstrated their ability to inhibit AChE effectively, leading to improved cognitive function in animal models of Alzheimer’s disease .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.
- Bromination : Introduction of the bromo substituent at position 6 using brominating agents like NBS (N-bromosuccinimide).
- Thiolation : Incorporation of the sulfanylidene group via thiourea intermediates.
- Benzamide coupling : Attachment of the N-(4-methoxyphenyl)methyl group via amide bond formation. Optimization strategies include:
- Continuous flow chemistry to enhance reaction efficiency and scalability .
- HPLC-guided purification to isolate intermediates and ensure >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromo at C6, methoxybenzyl group) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak at m/z 524.02) .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfanylidene configuration .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
SAR strategies include:
- Substituent variation : Replacing the bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate reactivity .
- Scaffold hopping : Testing analogues with pyrimidine or benzothiazole cores instead of quinazolinone .
- Pharmacophore mapping : Identifying critical moieties (e.g., sulfanylidene, methoxybenzyl) using 3D-QSAR models . Example: In a study, replacing bromo with fluoro at C6 reduced IC against EGFR from 12 nM to 8 nM .
Q. What computational methods predict its interaction with biological targets?
Advanced approaches include:
- Molecular docking : Using AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase domain) .
- Molecular Dynamics (MD) simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA to quantify binding affinities (e.g., ΔG = -9.8 kcal/mol for EGFR) .
Q. How can contradictory data on its biological activity across studies be resolved?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. A549) or enzyme isoforms .
- Solubility issues : Use of DMSO vs. PEG-based solvents affecting bioavailability . Resolution strategies:
- Orthogonal assays : Validate enzyme inhibition with both fluorescence and radiometric assays .
- Meta-analysis : Pool data from multiple studies using Bayesian statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
